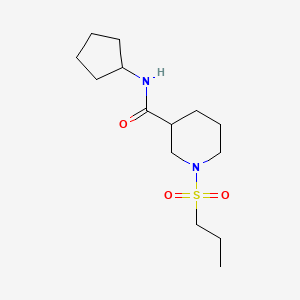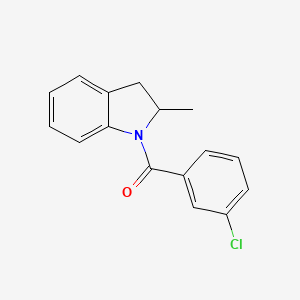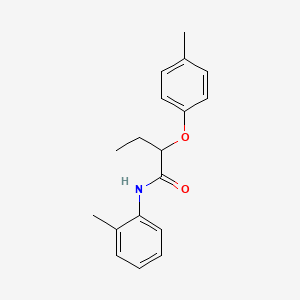![molecular formula C13H11BrO3 B4424454 methyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B4424454.png)
methyl [(1-bromo-2-naphthyl)oxy]acetate
Overview
Description
Methyl [(1-bromo-2-naphthyl)oxy]acetate, also known as BNA ester, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a distinct odor. BNA ester is widely used in the field of organic chemistry as a reagent and intermediate for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of methyl [(1-bromo-2-naphthyl)oxy]acetate ester is not well understood, but it is believed to act as a nucleophile in organic reactions. This compound ester can undergo various reactions such as esterification, transesterification, and Michael addition, making it a useful reagent for organic synthesis.
Biochemical and Physiological Effects:
This compound ester has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it has low toxicity and does not cause significant harm to living organisms. This compound ester has been used as a fluorescent dye in biological imaging studies, where it has shown excellent cell permeability and low cytotoxicity.
Advantages and Limitations for Lab Experiments
Methyl [(1-bromo-2-naphthyl)oxy]acetate ester has several advantages for lab experiments. It is a versatile reagent that can be used in various organic reactions, making it useful for the synthesis of different compounds. It is also relatively easy to synthesize and has a high purity yield. However, this compound ester has some limitations, such as its low solubility in water and its potential to react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts.
Future Directions
There are several future directions for the use of methyl [(1-bromo-2-naphthyl)oxy]acetate ester in scientific research. One area of interest is the synthesis of chiral compounds using this compound ester as a chiral auxiliary. This compound ester has also shown promise as a fluorescent probe for biological imaging studies. Additionally, this compound ester could be used in the synthesis of liquid crystals with improved properties for display technology. Further research is needed to explore the full potential of this compound ester in various fields of science.
Scientific Research Applications
Methyl [(1-bromo-2-naphthyl)oxy]acetate ester has been extensively used in scientific research as a versatile reagent for the synthesis of various compounds. It has been used to synthesize chiral compounds, biologically active molecules, and fluorescent dyes. This compound ester has also been used in the synthesis of liquid crystals, which have applications in the field of display technology.
properties
IUPAC Name |
methyl 2-(1-bromonaphthalen-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-16-12(15)8-17-11-7-6-9-4-2-3-5-10(9)13(11)14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZRLPCKOXUKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C2=CC=CC=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B4424376.png)
![[4-(anilinosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B4424384.png)
![benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4424392.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-furamide](/img/structure/B4424397.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B4424407.png)


![11-[(4-methoxyphenyl)sulfonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4424421.png)
![3-{5-[(2-chloro-4-fluorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B4424429.png)

![4-cyano-2-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4424443.png)
![N-methyl-2-(2-oxo-1-pyrrolidinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B4424451.png)
![N-ethyl-N'-(2-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4424459.png)
